molecular formula C16H22N2O2 B7513564 N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide

Cat. No. B7513564
M. Wt: 274.36 g/mol
InChI Key: DSUGTQJXYUJENZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the CB1 receptor in the brain. By inhibiting FAAH, Ro 64-6198 increases the levels of anandamide in the brain, which has potential therapeutic effects.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 works by inhibiting FAAH, which increases the levels of anandamide in the brain. Anandamide binds to the CB1 receptor in the brain, which has a variety of effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain in animal models, and to have anxiolytic and antidepressant effects. It has also been shown to improve memory and cognition in animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the effects of anandamide on the CB1 receptor. However, N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198. One area of interest is its potential therapeutic effects in conditions such as pain, anxiety, and addiction. Another area of interest is its effects on memory and cognition, and its potential use in treating cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with ethylmagnesium bromide to form 2-ethyl-2,3-dihydro-1H-inden-5-ol. The second step involves the reaction of the indenol with morpholine and triethylamine to form N-(2,3-dihydro-1H-inden-5-yl)morpholine. The final step involves the reaction of the indenylmorpholine with ethyl chloroformate to form N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. It has also been studied for its effects on memory and cognition.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15-11-18(8-9-20-15)16(19)17-14-7-6-12-4-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUGTQJXYUJENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide

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